molecular formula C22H22N2O2 B14153661 6-methyl-N-(oxolan-2-ylmethyl)-2-phenylquinoline-4-carboxamide CAS No. 384368-29-0

6-methyl-N-(oxolan-2-ylmethyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B14153661
CAS No.: 384368-29-0
M. Wt: 346.4 g/mol
InChI Key: DYAWXBSPKHQLMT-UHFFFAOYSA-N
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Description

6-methyl-N-(oxolan-2-ylmethyl)-2-phenylquinoline-4-carboxamide is a complex organic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(oxolan-2-ylmethyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo functional group modifications to introduce the oxolan-2-ylmethyl and phenyl groups. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(oxolan-2-ylmethyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides or electrophiles like alkylating agents under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

6-methyl-N-(oxolan-2-ylmethyl)-2-phenylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-methyl-N-(oxolan-2-ylmethyl)-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets and pathways. This compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide
  • 6-methyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide
  • 6-methyl-N-[1-(oxolan-2-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

6-methyl-N-(oxolan-2-ylmethyl)-2-phenylquinoline-4-carboxamide is unique due to its specific quinoline backbone and the presence of both oxolan-2-ylmethyl and phenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

384368-29-0

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

6-methyl-N-(oxolan-2-ylmethyl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C22H22N2O2/c1-15-9-10-20-18(12-15)19(22(25)23-14-17-8-5-11-26-17)13-21(24-20)16-6-3-2-4-7-16/h2-4,6-7,9-10,12-13,17H,5,8,11,14H2,1H3,(H,23,25)

InChI Key

DYAWXBSPKHQLMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3CCCO3)C4=CC=CC=C4

solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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